Physicochemical Differentiation: Reduced Lipophilicity vs. 2-Des-Methyl Analog
The 2-methyl substituent of CAS 338965-12-1 confers a computed logP (XLogP3-AA) of 3.1 [1], which is 0.6 log units lower than the logP of 3.70 reported for the 2-unsubstituted analog 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine (CAS 65321-42-8) . This translates to a theoretical 4-fold decrease in the octanol-water partition coefficient, predicting improved aqueous solubility and a markedly different passive membrane-permeation profile. In DHFR inhibitor campaigns, such logP modulation has been correlated with reduced hERG binding and improved metabolic stability [2].
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine (CAS 65321-42-8), logP = 3.70 |
| Quantified Difference | Δ logP = −0.60 (target compound less lipophilic) |
| Conditions | Computed using PubChem XLogP3 algorithm (target) and experimental logP from ChemSrc (comparator) |
Why This Matters
For procurement officers, this quantifiable 0.6 log unit difference directly impacts the molecule's suitability for cellular assays and in vivo formulation, making simple analog substitution an uncontrolled variable.
- [1] PubChem Compound Summary for CID 3779331, 5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine. National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
